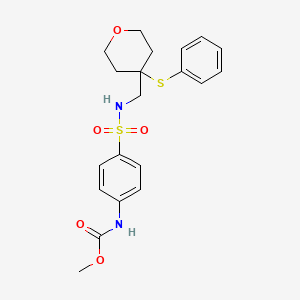![molecular formula C16H9ClO3 B2757922 2-[(5-chloro-2-hydroxyphenyl)methylene]-1H-indene-1,3(2H)-dione CAS No. 25299-49-4](/img/structure/B2757922.png)
2-[(5-chloro-2-hydroxyphenyl)methylene]-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(5-chloro-2-hydroxyphenyl)methylene]-1H-indene-1,3(2H)-dione” is a complex organic molecule. It contains an indene core, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene. The molecule also features a chlorinated phenol group and a methylene bridge connecting these two components .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of the indene, the aromatic ring of the phenol, and the methylene bridge connecting them. The presence of the chlorine atom and the hydroxyl group on the phenol ring would also be significant features .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar functional groups could affect its solubility, melting point, and other properties .Aplicaciones Científicas De Investigación
Crystallographic Studies
The compound has been involved in studies focusing on crystallographic analysis. For instance, Poorheravi et al. (2007) examined the crystal structure of a similar compound, highlighting its potential in understanding molecular packing and interactions within crystals. This type of research aids in the comprehension of molecular shapes and their implications for material properties and reactivity (Poorheravi et al., 2007).
Photovoltaic Applications
The compound's derivatives have found use in photovoltaic applications, as seen in the work by Patil et al. (2015), where a solution-processable, non-fullerene electron acceptor was synthesized for bulk-heterojunction solar cells. The innovative design, incorporating dibenzosilole and 1,3-indanedione building blocks, showcases the compound's utility in enhancing the efficiency of solar cells (Patil et al., 2015).
Synthetic Chemistry
In synthetic chemistry, derivatives of the compound have been explored for their reactivity and potential in creating new chemical entities. Potnis and Samant (2002) investigated reactions involving a related dione, demonstrating its versatility in organic synthesis through various reactions that yield imines and chalcones. Such studies indicate the compound's role in developing novel organic synthesis methodologies (Potnis & Samant, 2002).
Material Science and Polymer Chemistry
Research by Zhang et al. (2015) on palladium-catalyzed carbonylative annulation reactions using aryl formate as a CO source for synthesizing 2-substituted indene-1,3(2H)-dione derivatives highlights its significance in material science. This synthesis method opens new avenues for developing materials with tailored properties (Zhang et al., 2015).
Non-Linear Optical Materials
Seniutinas et al. (2012) explored arylmethylene-1,3-indandione-based molecular glasses for third-order optical non-linearity, showcasing the compound's potential in the field of optoelectronics and photonics. Such materials are crucial for developing next-generation optical devices, highlighting the compound's versatility across various scientific disciplines (Seniutinas et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(5-chloro-2-hydroxyphenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO3/c17-10-5-6-14(18)9(7-10)8-13-15(19)11-3-1-2-4-12(11)16(13)20/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYQWLXVJPSHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)Cl)O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide](/img/structure/B2757839.png)

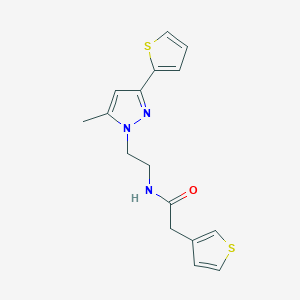
![5-Methyl-3-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]isoxazole](/img/structure/B2757848.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide](/img/structure/B2757849.png)
![10-(4-Ethoxyphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2757851.png)
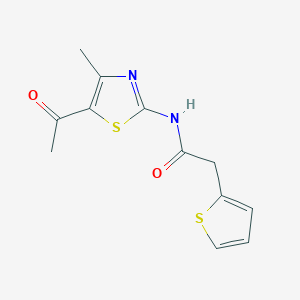
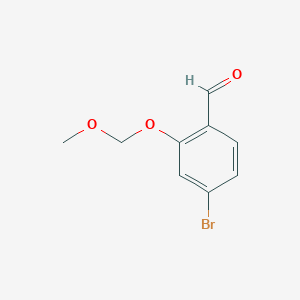
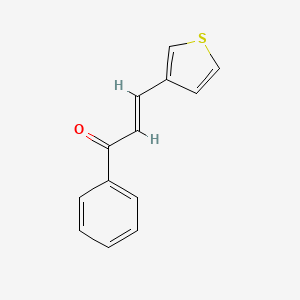
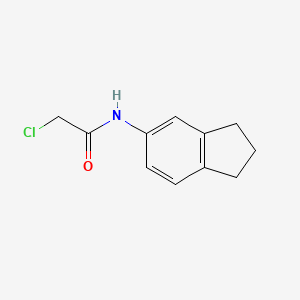
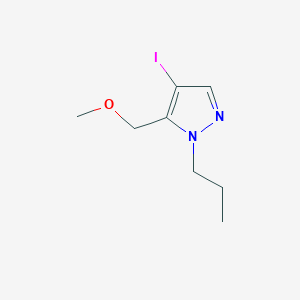
![5,6-dimethyl-3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2757857.png)
![(E)-2-amino-N-(sec-butyl)-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2757861.png)
